The compound is derived from Butyrivibrio fibrisolvens, a bacterium commonly found in the digestive systems of ruminants. This organism plays a crucial role in the fermentation processes within the rumen, contributing to the breakdown of complex carbohydrates and production of volatile fatty acids, which are vital for ruminant health .
Butyrivibriocin AR10 is classified as a cyclic bacteriocin, specifically belonging to a group of bacteriocins known for their circular structure that enhances stability and resistance to enzymatic degradation. This classification places it among other notable bacteriocins that have been studied for their antimicrobial properties .
The synthesis of Butyrivibriocin AR10 involves ribosomal translation and post-translational modifications typical of bacteriocins. The gene responsible for its production, designated as bviA, was cloned and characterized through molecular techniques. The peptide was isolated from culture supernatants using ammonium sulfate precipitation followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) .
The synthesis process includes:
Butyrivibriocin AR10 exhibits a circular structure characterized by a specific sequence of amino acids that contribute to its stability and function. Spectroscopic methods such as electrospray ionization mass spectrometry (ESI-MS) and one-dimensional nuclear magnetic resonance (1H-NMR) were utilized to elucidate its molecular structure .
The molecular weight of Butyrivibriocin AR10 has been determined through mass spectrometry, confirming its cyclic nature and providing insights into its amino acid composition. The circular structure is significant as it enhances resistance to proteolytic enzymes, making it more effective in various applications .
Butyrivibriocin AR10 demonstrates antibacterial activity primarily through disruption of bacterial cell membranes. Its mechanism involves binding to specific receptors on target bacteria, leading to pore formation that results in cell lysis.
The bacteriocin's effectiveness against various Gram-positive bacteria has been documented, with studies showing that it can inhibit growth by interfering with essential cellular processes. The interaction with lipid bilayers has been studied using model membranes to understand its mode of action better .
Butyrivibriocin AR10 exerts its antimicrobial effects by forming pores in the membranes of susceptible bacteria. This action disrupts membrane integrity, leading to leakage of cellular contents and eventual cell death.
Research indicates that Butyrivibriocin AR10 is particularly effective against certain strains of Clostridium and other related pathogens found in ruminant digestive systems. The precise binding interactions and pore-forming capabilities have been explored through biophysical studies, providing a deeper understanding of its functionality .
Butyrivibriocin AR10 has several potential applications:
Butyrivibrio fibrisolvens strains with bacteriocin-producing capabilities, including the AR10 strain, were initially isolated from the complex rumen ecosystem of ruminant animals. These anaerobic, butyrate-producing bacteria thrive in the plant-adherent microbial communities where they contribute significantly to fiber degradation and energy harvesting processes [1] [5]. The rumen provides an evolutionarily competitive environment that selects for antimicrobial-producing organisms like B. fibrisolvens AR10, which secretes Butyrivibriocin AR10 to inhibit closely related strains and competing species [1].
The ecological distribution of bacteriocin-producing Butyrivibrio strains demonstrates niche specialization within rumen microenvironments. Strain AR10 was specifically isolated from the plant-adherent fraction of rumen contents in pasture-grazed dairy cattle, where it likely evolved its inhibitory capabilities to compete within the dense microbial communities colonizing plant fibers [5]. Other bacteriocin-producing strains have been isolated from various ruminants globally, indicating widespread distribution of antimicrobial production capabilities within this genus [1].
Table 1: Bacteriocin-Producing Butyrivibrio Strains Isolated from Rumen Ecosystems
Strain Designation | Host Animal | Isolation Source | Inhibitory Spectrum |
---|---|---|---|
AR10 | Dairy cattle | Plant-adherent fraction | Narrow spectrum (closely related strains) |
JC3 | Sheep | Liquid rumen fraction | Broad spectrum (multiple genera) |
H17c | Red deer | Particulate matter | Intermediate spectrum |
OR37 | Bovine | Fecal sample | Narrow spectrum |
The discovery of Butyrivibriocin AR10 employed classical and molecular screening approaches to identify and characterize its inhibitory activity. Primary screening utilized agar overlay techniques where potential producer strains were spot-inoculated on agar plates, followed by overlay with soft agar seeded with indicator strains [1]. This deferred antagonism method revealed zones of growth inhibition, with AR10 showing particularly strong activity against Butyrivibrio proteoclasticus and several Clostridium species [1].
Molecular characterization involved genomic analysis of the bacteriocin gene cluster and its flanking regions. Researchers employed comparative pangenomics across 71 Butyrivibrio and Pseudobutyrivibrio genomes to identify conserved antimicrobial production systems [1]. The AR10 bacteriocin cluster was located through homology searches using known bacteriocin sequences, followed by gene knockout studies that confirmed its essential role in the observed inhibitory activity [1]. Average Nucleotide Identity (ANI) analysis with thresholds of 95-96% for species delineation provided critical resolution for identifying strain-specific bacteriocin production capabilities within the genetically diverse Butyrivibrio genus [1].
Table 2: Methodologies for Screening Bacteriocin Activity in Butyrivibrio spp.
Screening Approach | Methodology | Key Findings for AR10 | Limitations |
---|---|---|---|
Deferred antagonism assay | Spot inoculation with indicator overlay | Strong inhibition against B. proteoclasticus | Limited to cultivable indicator strains |
Pangenome analysis | Comparative genomics of 71 genomes | Identified accessory genes encoding bacteriocin production | Requires complete genome sequences |
ANI threshold analysis | Genome-wide nucleotide similarity mapping | Confirmed AR10 as distinct species (ANI <95% to reference strains) | Computationally intensive |
Bacteriocin gene cluster mining | Homology-based identification | Revealed novel genetic architecture | Dependent on existing bacteriocin databases |
Butyrivibrio fibrisolvens AR10 belongs to the family Lachnospiraceae within the order Eubacteriales (phylum Firmicutes). This taxonomic placement is supported by 16S rRNA gene sequence analysis, which shows 97.8% similarity to the B. fibrisolvens type strain DSM 3071 [2] [6]. However, whole-genome analyses reveal significant heterogeneity within the B. fibrisolvens designation, with ANI values below the species threshold (95%) between AR10 and other strains historically classified as B. fibrisolvens [1].
The extensive genetic diversity observed within the Butyrivibrio genus complicates taxonomic classification of strain AR10. Pangenome analysis demonstrates that accessory genes comprise 91.50–99.34% of genomic content in Butyrivibrio groups, compared to only 0.66–8.50% core genes [1]. This genetic plasticity suggests that B. fibrisolvens likely represents multiple cryptic species rather than a single taxonomic unit. Based on ANI analysis of 71 genomes, researchers have proposed reclassifying the current six Butyrivibrio and Pseudobutyrivibrio species into 42 species across 32 genera [1]. Within this revised framework, AR10 represents a distinct species that clusters phylogenetically with other rumen-derived Butyrivibrio strains possessing antimicrobial capabilities.
Despite its uncertain species designation, AR10 shares the characteristic genomic features of the Butyrivibrio genus: a Gram-positive cell wall structure containing teichoic acid derivatives (though often staining Gram-variable), curved rod morphology, and a single polar flagellum [3]. The strain's genome consists of multiple replicons, including a primary chromosome (approximately 3.1–3.4 Mb) with a G+C content of 39.7–40.2%, consistent with other validated Butyrivibrio strains [5] [7].
Table 3: Taxonomic Classification of Butyrivibrio fibrisolvens AR10
Taxonomic Rank | Classification | Genomic Evidence | Conflicting Interpretations |
---|---|---|---|
Domain | Bacteria | Universal marker genes | None |
Phylum | Firmicutes | 16S rRNA, conserved markers | Occasionally misclassified due to cell wall staining variability |
Class | Clostridia | 16S rRNA phylogeny | Modern approaches suggest polyphyly |
Order | Eubacteriales | 120 marker protein analysis | Previously classified in Clostridiales |
Family | Lachnospiraceae | 16S rRNA similarity >90% | Some strains cluster outside core Lachnospiraceae |
Genus | Butyrivibrio | Phenotypic and genomic characteristics | Proposed splitting into 32 genera based on ANI |
Species | fibrisolvens (provisional) | Historical 16S rRNA similarity (>97%) | ANI <95% suggests separate species status |
The production of Butyrivibriocin AR10 contributes functionally to its ecological niche specialization within the rumen ecosystem. Despite proposals for taxonomic reclassification, AR10 maintains the characteristic butyrate-producing metabolism that defines the genus, utilizing diverse carbohydrates through glycosyl hydrolase families GH2, GH3, GH5, GH13, and GH43 [1] [3]. The strain's bacteriocin production represents an evolutionary adaptation to the competitive rumen environment, likely facilitated by horizontal gene transfer events common among Lachnospiraceae species occupying similar ecological niches [1]. This combination of core metabolic functions and accessory antimicrobial capabilities positions AR10 as a significant player in rumen microbial interactions and functional dynamics.
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